molecular formula C12H14O2 B13745527 tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione CAS No. 131213-98-4

tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione

Katalognummer: B13745527
CAS-Nummer: 131213-98-4
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: JZWOVBRVOSPPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation reactions to form the tetracyclic core and introduce the dione functionalities .

Industrial Production Methods

While specific industrial production methods for tetracyclo[62113,6This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol, while reduction can produce tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol .

Wissenschaftliche Forschungsanwendungen

Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione has several applications in scientific research:

    Chemistry: It serves as a model compound for studying complex ring systems and reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione exerts its effects involves interactions with various molecular targets. The compound’s tetracyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Eigenschaften

CAS-Nummer

131213-98-4

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione

InChI

InChI=1S/C12H14O2/c13-11-5-1-2-6(11)10-8-4-3-7(9(5)10)12(8)14/h5-10H,1-4H2

InChI-Schlüssel

JZWOVBRVOSPPFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3C4CCC(C3C1C2=O)C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.